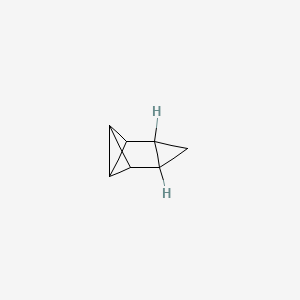
Tetracyclo(4.1.0.0(2,4).0(3,5))heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracyclo(4.1.0.0(2,4).0(3,5))heptane is a unique organic compound with the molecular formula C₇H₈ and a molecular weight of 92.1384 g/mol It is characterized by its complex structure, which includes multiple ring systems
Preparation Methods
The synthesis of Tetracyclo(4.1.0.0(2,4).0(3,5))heptane typically involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction parameters to achieve higher yields and purity .
Chemical Reactions Analysis
Tetracyclo(4.1.0.0(2,4).0(3,5))heptane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tetracyclo(4.1.0.0(2,4).0(3,5))heptane has several scientific research applications, including:
Chemistry: It is used as a model compound to study ring strain and stability in polycyclic systems.
Biology: Its derivatives are explored for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism by which Tetracyclo(4.1.0.0(2,4).0(3,5))heptane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical and physical properties of the compound, influencing its reactivity and stability. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Tetracyclo(4.1.0.0(2,4).0(3,5))heptane can be compared with other similar compounds, such as:
Tetracyclo(3.2.0.0(2,7).0(4,6))heptane: This compound has a different ring structure and exhibits distinct chemical properties.
Quadricyclane: Another polycyclic compound with unique reactivity and applications.
The uniqueness of this compound lies in its specific ring system and the resulting chemical behavior, which distinguishes it from other similar compounds .
Properties
CAS No. |
50861-26-2 |
|---|---|
Molecular Formula |
C7H8 |
Molecular Weight |
92.14 g/mol |
IUPAC Name |
tetracyclo[4.1.0.02,4.03,5]heptane |
InChI |
InChI=1S/C7H8/c1-2-3(1)5-6-4(2)7(5)6/h2-7H,1H2 |
InChI Key |
QBLIOMUVZBDTLW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3C4C2C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















